N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide typically involves the reaction of 8-methoxyquinoline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide involves its interaction with cellular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxyquinolin-5-yl)acetamide
- N-(8-methoxyquinolin-5-yl)pentanamide
- 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Uniqueness
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-25-15-7-4-6-14(13-15)20(23)22-17-9-10-18(24-2)19-16(17)8-5-11-21-19/h4-11,13H,3,12H2,1-2H3,(H,22,23) |
InChI Key |
RFHRGQVCYGYVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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